molecular formula C22H30Cl2N2O5 B2668606 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 474263-95-1

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2668606
CAS No.: 474263-95-1
M. Wt: 473.39
InChI Key: ANSVZXDDBJJKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzodioxole-Piperazine Scaffolds in Medicinal Chemistry

The benzodioxole-piperazine hybrid architecture has evolved as a cornerstone in drug discovery due to its versatile pharmacophoric properties. The benzodioxole moiety, first isolated from natural sources like safrole, gained prominence in the mid-20th century for its ability to modulate metabolic stability and enhance blood-brain barrier permeability. Concurrently, piperazine derivatives emerged as critical building blocks in antipsychotics and antidepressants, attributed to their conformational flexibility and capacity to engage with G-protein-coupled receptors.

The fusion of these scaffolds began in the 1980s, driven by efforts to optimize pharmacokinetic profiles. For instance, the synthesis of N-arylpiperazine derivatives via Buchwald–Hartwig amination enabled precise control over regioselectivity, as demonstrated in the development of Venetoclax. Early successes included the incorporation of methylenedioxy groups into dopamine receptor antagonists, which improved receptor subtype selectivity. A landmark achievement was the discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative exhibiting potent α1A/D-adrenergic receptor blockade. This compound underscored the synergistic effects of combining lipophilic benzodioxole groups with the basic piperazine nitrogen, facilitating dual interactions with hydrophobic pockets and polar receptor residues.

Position in Contemporary Pharmacological Research

In modern drug discovery, benzodioxole-piperazine hybrids are investigated for their multitarget potential. Recent studies highlight their applicability in oncology, exemplified by Palbociclib and Ribociclib, where the piperazine ring enhances solubility while the benzodioxole moiety contributes to cyclin-dependent kinase inhibition. Structural optimizations, such as substituting the benzodioxole’s methylene group with electron-withdrawing substituents, have yielded compounds with improved metabolic stability against cytochrome P450 enzymes.

The dihydrochloride salt form of the title compound further reflects contemporary trends in salt engineering to enhance bioavailability. For example, protonation of the piperazine nitrogen increases aqueous solubility, a strategy validated in the synthesis of Bosutinib. Computational studies reveal that the 3-methoxyphenyl group attached to piperazine induces a skewed conformation, reducing off-target binding—a principle applied in the design of Fenebrutinib.

Research Significance and Academic Knowledge Gaps

Despite advancements, critical gaps persist in understanding structure-activity relationships (SAR) for benzodioxole-piperazine hybrids. The title compound’s propan-2-ol linker introduces a stereochemical element that remains underexplored; preliminary data suggest that the (R)-enantiomer may exhibit superior binding affinity to serotonin receptors compared to the (S)-form. Additionally, the role of the dihydrochloride counterion in modulating crystallinity and dissolution kinetics requires systematic investigation.

Another unresolved challenge is the scalability of synthetic routes. Current methods for analogous compounds rely on palladium-catalyzed cross-couplings, which suffer from catalyst costs and residual metal contamination. Transition metal-free alternatives, such as nucleophilic aromatic substitution using LiHMDS, have been reported for Ribociclib but remain untested for this specific derivative.

Scientific Investigation Objectives and Theoretical Framework

This article seeks to address these gaps through three objectives:

  • Elucidate Stereochemical Effects : Employ molecular docking to compare the binding modes of (R)- and (S)-enantiomers with α-adrenergic and serotonin receptors.
  • Optimize Synthetic Routes : Evaluate transition metal-free methodologies for constructing the piperazine-benzodioxole core, inspired by recent advances in flow chemistry.
  • Characterize Physicochemical Properties : Correlate salt form (dihydrochloride vs. mono-hydrochloride) with solubility and stability using differential scanning calorimetry and powder X-ray diffraction.

The theoretical framework integrates density functional theory (DFT) calculations to predict the electronic effects of the 4-methoxyphenyl group on piperazine basicity. This approach builds on crystallographic data from E. coli GyrB-inhibitor complexes, where substituent electronegativity dictates hydrogen-bonding networks.

Table 1: Comparative Analysis of Benzodioxole-Piperazine Hybrids

Compound Target Receptor Key Structural Feature Synthetic Method Reference
LASSBio-772 α1A/D-adrenergic N-Phenylpiperazine SNAr reaction
Venetoclax BCL-2 4-Fluorophenylpiperazine Buchwald–Hartwig amination
Title Compound Under investigation Propan-2-ol linker Reductive amination (proposed) N/A

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.2ClH/c1-26-20-5-3-18(4-6-20)24-10-8-23(9-11-24)13-19(25)15-27-14-17-2-7-21-22(12-17)29-16-28-21;;/h2-7,12,19,25H,8-11,13-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSVZXDDBJJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A piperazine ring substituted with a methoxyphenyl group.
  • A propanol backbone.

This structural configuration suggests potential interactions with various biological targets.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The piperazine component is known for its affinity to various receptor subtypes, which may contribute to its pharmacological effects.

Antidepressant Activity

Studies have shown that compounds similar to 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin levels, impacting mood regulation.

Anticancer Potential

Recent investigations into related compounds have revealed cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cells, displaying significant inhibition at micromolar concentrations .

Cell Line IC50 Value (μM) Reference
MCF-76.2
HCT-11627.3

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity that could be harnessed for therapeutic use .

Case Studies

  • Antidepressant Effects : In a study involving rodent models, administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test. This supports its potential use in treating mood disorders.
  • Cytotoxicity Screening : A series of derivatives were evaluated for their cytotoxicity against MCF-7 cells. The results indicated that certain modifications enhanced the anticancer activity, suggesting avenues for further drug development .

Comparison with Similar Compounds

(1) Linker Group Modifications

  • Propan-2-ol vs. The ketone group in propan-1-one derivatives reduces polarity, lowering aqueous solubility but increasing lipophilicity, which may improve blood-brain barrier penetration .
  • Salt Forms: Dihydrochloride salts (e.g., the primary compound and ’s analog) exhibit higher solubility than neutral forms, favoring intravenous administration .

(2) Piperazine Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the primary compound is electron-donating, which may enhance piperazine basicity and receptor interactions. In contrast, nitrophenyl (Compound 19) and trifluoromethylphenyl (Compound 17) substituents are electron-withdrawing, reducing basicity and altering binding kinetics .
  • Bulkier Aromatic Systems : The naphthyloxy group in ’s compound introduces steric hindrance, which could reduce binding efficiency to compact receptor sites compared to the smaller methoxyphenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.